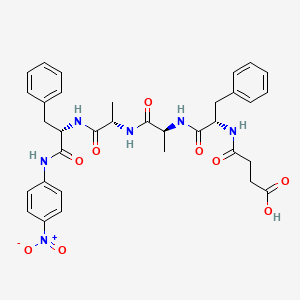

Suc-Phe-Ala-Ala-Phe-pNA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Suc-Phe-Ala-Ala-Phe-pNA is a chromogenic p-nitroanilide (pNA) substrate . It can be cleaved by cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin, but not neutrophil elastase . The cleavage of Suc-Phe-Ala-Ala-Phe-pNA releases 4-nitroaniline, which is yellow in color and can be measured spectrophotometrically .

Synthesis Analysis

The synthesis of Suc-Phe-Ala-Ala-Phe-pNA has been reported . It has been used to test the concept of substrate-assisted catalysis with an engineered bacterial serine endopeptidase, subtilisin . It has also been employed for assaying subtilisins from psychrophilic bacteria and myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi .Molecular Structure Analysis

The structural analysis of Suc-Phe-Ala-Ala-Phe-pNA has revealed that it binds to the catalytic site of the enzyme .Chemical Reactions Analysis

Suc-Phe-Ala-Ala-Phe-pNA is a synthetic polypeptide that can serve as a substrate for the protease from Aeribacillus pallidus VP3 (SPVP), the serine alkaline protease from Caldicoprobacter guelmensis (SAPCG) strain D2C22T, the alcalase ultra 2.5 L, and the thermolsyin type X .Physical And Chemical Properties Analysis

Suc-Phe-Ala-Ala-Phe-pNA is a white to faint yellow powder . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .科学研究应用

Protease Substrate in Enzymology Research

Suc-Phe-Ala-Ala-Phe-pNA, also known as Suc-FAAF-pNA, is a synthetic polypeptide used extensively as a substrate in enzymology research. It serves as a specific and sensitive substrate for various proteases, including the protease from Aeribacillus pallidus VP3 (SPVP), the serine alkaline protease from Caldicoprobacter guelmensis (SAPCG) strain D2C22 T, alcalase ultra 2.5 L, and thermolsyin type X .

2. Assay of Subtilisins from Psychrophilic Bacteria This compound has been employed to assay subtilisins from psychrophilic bacteria, which are organisms that thrive in extremely cold environments. Such assays are crucial for understanding the adaptations and functionalities of enzymes in cold conditions .

Study of Metalloproteinases

Suc-FAAF-pNA is used in the study of metalloproteinases like myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi. This application is significant for exploring the biochemical properties and potential industrial applications of metalloproteinases .

Substrate-Assisted Catalysis

Researchers have used Suc-Phe-Ala-Ala-Phe-pNA to test the concept of substrate-assisted catalysis with engineered bacterial serine endopeptidases like subtilisin . This research can lead to advancements in enzyme engineering and biocatalysis.

5. Protease-Free Assay of Peptidyl Prolyl Cis-Trans Isomerases (PPIases) As a standard substrate for FK-506 binding proteins (FKBPs) and cyclophilins, which are part of the PPIase group, Suc-FAAF-pNA facilitates an uncoupled protease-free assay of PPIase activity. This is crucial for studying the role of PPIases in protein folding and other cellular processes .

Enzyme Kinetics and Inhibition Studies

Due to its specificity and sensitivity, Suc-Phe-Ala-Ala-Phe-pNA is ideal for enzyme kinetics studies, where it helps in determining the rates of enzymatic reactions. It is also used in inhibition studies to identify potential inhibitors that can modulate enzyme activity .

作用机制

Target of Action

Suc-Phe-Ala-Ala-Phe-pNA, also known as Suc-AAPF-pNA, is a synthetic peptide that primarily targets various proteases, including chymotrypsin , cathepsin G , subtilisin , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in protein degradation and folding, which are essential for maintaining cellular homeostasis.

Mode of Action

Suc-Phe-Ala-Ala-Phe-pNA acts as a substrate for these enzymes. The compound is hydrolyzed by these enzymes, resulting in the release of 4-nitroaniline , a yellow compound . This interaction allows the measurement of enzyme activity, as the release of 4-nitroaniline can be detected spectrophotometrically .

Biochemical Pathways

The hydrolysis of Suc-Phe-Ala-Ala-Phe-pNA impacts the proteolytic pathways in the cell. Proteases like chymotrypsin and cathepsin G are involved in the breakdown of proteins, playing a role in processes such as protein turnover and the immune response . On the other hand, PPIases like cyclophilins and FKBPs are involved in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .

Pharmacokinetics

It is known that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso), suggesting that it may have good bioavailability .

Result of Action

The hydrolysis of Suc-Phe-Ala-Ala-Phe-pNA by target enzymes results in the release of 4-nitroaniline, which can be measured spectrophotometrically . This allows for the quantification of enzyme activity, providing valuable information about the function of these enzymes in various biological processes.

Action Environment

The action of Suc-Phe-Ala-Ala-Phe-pNA can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of the target enzymes and the stability of the compound . Additionally, the presence of other compounds, such as inhibitors or activators of the target enzymes, can also influence the action of Suc-Phe-Ala-Ala-Phe-pNA .

安全和危害

未来方向

Suc-Phe-Ala-Ala-Phe-pNA has been used to test the concept of substrate-assisted catalysis with an engineered bacterial serine endopeptidase, subtilisin . It has also been employed for assaying subtilisins from psychrophilic bacteria and myroilysin, a metalloproteinase from the deep-sea bacterium Myroides profundi . These applications suggest potential future directions for research and development involving this compound.

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N6O9/c1-21(36-33(46)27(19-23-9-5-3-6-10-23)38-29(41)17-18-30(42)43)31(44)35-22(2)32(45)39-28(20-24-11-7-4-8-12-24)34(47)37-25-13-15-26(16-14-25)40(48)49/h3-16,21-22,27-28H,17-20H2,1-2H3,(H,35,44)(H,36,46)(H,37,47)(H,38,41)(H,39,45)(H,42,43)/t21-,22-,27-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTPBQOIKFIIIX-MPPVQRIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-9aH-dibenzofuran-1,3,6-trione](/img/structure/B560832.png)

![6-Azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B560837.png)

![3-[4-[4-[m-[2-(Sulfooxy)ethylsulfonyl]anilino]-6-(p-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-methylphenylazo]-1,5-naphthalenedisulfonic acid tetrasodium salt](/img/structure/B560842.png)

![4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol](/img/structure/B560850.png)

![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)

![2-Chloronaphtho[1,2-d]thiazole](/img/structure/B560855.png)